Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl) - Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl) -
Brand Name: Vulcanchem
CAS No.: 180537-58-0
VCID: VC0065548
InChI: InChI=1S/C17H16N2O3/c1-11-6-8-13(9-7-11)14(20)10-15(21)17(22)19-16-5-3-4-12(2)18-16/h3-9H,10H2,1-2H3,(H,18,19,22)
SMILES: CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=CC=CC(=N2)C
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl) -

CAS No.: 180537-58-0

Main Products

VCID: VC0065548

Molecular Formula: C17H16N2O3

Molecular Weight: 296.32 g/mol

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl) - - 180537-58-0

CAS No. 180537-58-0
Product Name Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl) -
Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
IUPAC Name 4-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-2,4-dioxobutanamide
Standard InChI InChI=1S/C17H16N2O3/c1-11-6-8-13(9-7-11)14(20)10-15(21)17(22)19-16-5-3-4-12(2)18-16/h3-9H,10H2,1-2H3,(H,18,19,22)
Standard InChIKey VTZFKVQJTYHMLE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=CC=CC(=N2)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=CC=CC(=N2)C
Synonyms Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl) -
PubChem Compound 3075420
Last Modified Nov 11 2021
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